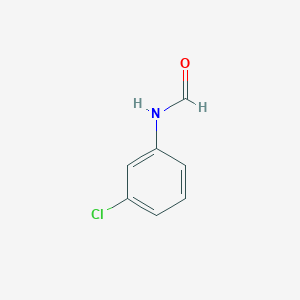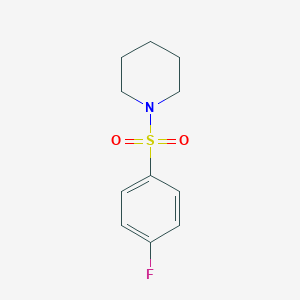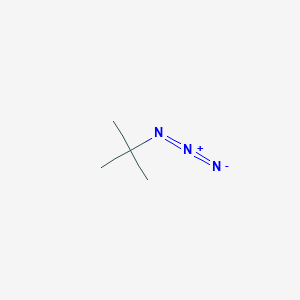
3,5-Diacetyl-1,4-dihydrolutidine
Overview
Description
3,5-Diacetyl-1,4-dihydrolutidine is an organic compound with the molecular formula C11H15NO2. It is a derivative of 1,4-dihydropyridine and is known for its role in various chemical reactions and applications, particularly in the detection of formaldehyde. This compound is characterized by its yellow color and its ability to absorb violet light at around 410 nm.
Preparation Methods
3,5-Diacetyl-1,4-dihydrolutidine is commonly synthesized through the Hantzsch reaction, which involves the reaction of formaldehyde with acetylacetone in the presence of ammonium acetate. The reaction typically takes place under mild heating conditions, resulting in the formation of the yellow-colored product . Industrial production methods may involve similar reaction conditions but on a larger scale, with careful control of temperature and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
3,5-Diacetyl-1,4-dihydrolutidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: It can be reduced to form dihydropyridine derivatives.
Substitution: It can undergo substitution reactions where the acetyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3,5-Diacetyl-1,4-dihydrolutidine is widely used in scientific research, particularly in the detection and quantification of formaldehyde. It is used in colorimetric and fluorimetric assays to measure formaldehyde levels in various samples, including biological tissues and environmental samples . Its ability to form a fluorescent derivative with formaldehyde makes it a valuable tool in analytical chemistry. Additionally, it has applications in the study of photophysical properties and in the development of optical sensors for environmental monitoring .
Mechanism of Action
The primary mechanism of action of 3,5-Diacetyl-1,4-dihydrolutidine involves its reaction with formaldehyde to form a fluorescent derivative. This reaction is facilitated by the presence of acetylacetone and ammonium acetate, which act as catalysts. The resulting product, this compound, exhibits strong fluorescence, allowing for the detection and quantification of formaldehyde in various samples .
Comparison with Similar Compounds
3,5-Diacetyl-1,4-dihydrolutidine is similar to other dihydropyridine derivatives, such as 3,5-dibenzoyl-1,4-dihydro-2,6-dimethylpyridine and 2,6-dibenzoyl-1,4-dihydro-3,5-dimethylpyridine . its unique ability to form a fluorescent derivative with formaldehyde sets it apart from these compounds. This property makes it particularly useful in analytical applications where sensitive detection of formaldehyde is required.
Conclusion
This compound is a versatile compound with significant applications in scientific research, particularly in the detection of formaldehyde. Its unique chemical properties and reactivity make it a valuable tool in various fields, including chemistry, biology, and environmental science.
Properties
IUPAC Name |
1-(5-acetyl-2,6-dimethyl-1,4-dihydropyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-6-10(8(3)13)5-11(9(4)14)7(2)12-6/h12H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZAMKNXRDJWLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(=C(N1)C)C(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1079-95-4 | |
| Record name | 3,5-Diacetyl-1,4-dihydrolutidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001079954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-DIACETYL-1,4-DIHYDROLUTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/414TNN4AH7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 3,5-diacetyl-1,4-dihydrolutidine in analytical chemistry?
A1: this compound (DDL) serves as a crucial reagent for the spectrophotometric and fluorometric determination of formaldehyde in various matrices. [, , , , , , , , , ]
Q2: How is DDL utilized in formaldehyde detection?
A2: Formaldehyde reacts with acetylacetone and ammonium ions via the Hantzsch reaction to form DDL. This compound exhibits fluorescence when excited at specific wavelengths, allowing for sensitive detection and quantification of formaldehyde. [, , , , , , , , , , , , ]
Q3: What analytical techniques are commonly employed for DDL detection and quantification?
A3: Spectrophotometry at 412 nm and fluorometry (excitation at 410 nm, emission at 510 nm) are frequently used to detect and quantify DDL. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) can also be employed, especially for complex sample matrices. [, , , , , , , , , ]
Q4: Can you describe a specific example of DDL use in formaldehyde analysis?
A4: A novel method was developed to quantify formaldehyde in children's personal care products (PCPs). After sample preparation, formaldehyde is derivatized with acetylacetone to form DDL, which is then analyzed using HPLC/MS/MS. This method allows for accurate quantification of formaldehyde at levels below regulatory limits. []
Q5: Beyond formaldehyde, can DDL be used to quantify other analytes?
A5: Yes, DDL formation has been employed for the quantification of other analytes that can be converted to formaldehyde. For example, it is used in the determination of glycerol in biodiesel and wine samples. [, ]
Q6: What is the molecular formula and weight of this compound?
A6: this compound has the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol.
Q7: What are the key structural features of DDL that contribute to its analytical utility?
A7: The dihydropyridine ring in DDL, formed through the Hantzsch reaction, is responsible for the molecule's fluorescence properties, making it detectable by fluorometric techniques. [, , , , , , ]
Q8: What factors can influence the stability of DDL in solution?
A9: The pH of the solution plays a critical role in DDL stability. Maintaining a pH near 6.0 is crucial for optimal stability during formaldehyde analysis. [, , ]
Q9: Are there any specific formulations or storage conditions that can enhance DDL stability?
A10: Storing DDL solutions in darkness and at room temperature can prolong their stability for up to a week, especially for low concentrations (< 0.4 µg/mL). []
Q10: What are some emerging applications of DDL in analytical chemistry?
A11: Researchers are exploring the integration of DDL-based formaldehyde detection into microfluidic platforms for on-chip sensing applications. This miniaturization holds potential for developing portable, real-time monitoring devices for formaldehyde. []
Q11: What are some future research directions related to DDL and its applications?
A12: Further investigations into the kinetics of the Hantzsch reaction leading to DDL formation, particularly at low analyte concentrations, can improve sensitivity and analytical performance. Additionally, exploring novel materials and strategies for DDL immobilization on sensor surfaces can lead to the development of more robust and sensitive formaldehyde detection systems. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Hexabenzo[bc,ef,hi,kl,no,qr]coronene](/img/structure/B86863.png)


![Disodium;5-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B86870.png)






